D-arabinofuranosyl)-, bromide (9CI)

Description

Significance of Furanosyl Glycosides in Glycobiology Research

Glycobiology, the study of the structure, biosynthesis, and function of glycans (sugar chains), has revealed the profound impact of these molecules on a vast array of biological processes. Furanosyl glycosides, which contain a five-membered ring structure, are integral components of many biologically significant glycoconjugates. researchgate.net These molecules are found in the cell walls of bacteria, fungi, and plants, and play crucial roles in cell recognition, signaling, and pathogenesis. researchgate.netnih.gov

The absence of O-furanosyl glycoconjugates in humans makes their biosynthetic pathways attractive targets for the development of novel therapeutics against various pathogens. researchgate.net For instance, the arabinogalactan (B145846) and lipoarabinomannan of Mycobacterium tuberculosis, the causative agent of tuberculosis, are rich in arabinofuranose residues. researchgate.net The synthesis of oligosaccharides related to these structures is therefore a key strategy in the development of diagnostic tools and vaccines for tuberculosis. researchgate.net Furthermore, many antiviral and anticancer nucleoside analogues feature a furanose ring, highlighting the therapeutic potential of these structures. nih.govacs.org

D-Arabinofuranosyl Bromide as a Versatile Glycosyl Donor

In the lexicon of carbohydrate chemistry, a "glycosyl donor" is a carbohydrate that reacts with a "glycosyl acceptor" to form a new glycosidic bond. wikipedia.org D-arabinofuranosyl bromide is a classic example of a glycosyl donor, where the bromide atom at the anomeric position acts as a leaving group, facilitating the formation of a new bond with a nucleophilic acceptor, typically an alcohol. wikipedia.org

The reactivity of glycosyl donors like D-arabinofuranosyl bromide is influenced by the protecting groups on the sugar ring. wikipedia.org The use of electron-withdrawing protecting groups, such as benzoyl groups, can "disarm" the donor, making it less reactive. Conversely, electron-donating groups like benzyl (B1604629) ethers can "arm" the donor, increasing its reactivity. wikipedia.org This concept of "armed-disarmed" glycosylation allows for the sequential and controlled synthesis of complex oligosaccharides.

The stereochemical outcome of glycosylation reactions with D-arabinofuranosyl bromide is a critical consideration. The formation of either an α- or β-glycosidic linkage can be influenced by various factors, including the solvent, promoter, and the nature of the protecting groups. For example, the synthesis of β-D-arabinofuranosyl phosphodiesters, which are analogs of key intermediates in mycobacterial cell wall biosynthesis, has been achieved with high β-selectivity by converting an arabinofuranosyl acetate (B1210297) to the corresponding bromide intermediate before displacement with a phosphate (B84403) nucleophile. nih.gov

| Donor Reactivity Classification | Description |

| Armed | Increased reactivity due to electron-donating protecting groups (e.g., benzyl ethers). wikipedia.org |

| Disarmed | Decreased reactivity due to electron-withdrawing protecting groups (e.g., benzoyl esters). wikipedia.org |

| Superarmed | Enhanced reactivity due to bulky silyl (B83357) protecting groups that induce a more reactive conformation. wikipedia.org |

Historical Context and Evolution of its Synthetic Applications

The use of glycosyl halides, including bromides, as glycosyl donors dates back to the early 20th century with the seminal work of Koenigs and Knorr. nih.gov Their method, which involved the activation of glycosyl bromides with silver salts, represented a significant advancement in glycosylation chemistry, offering better control over the reaction outcome compared to earlier methods. nih.gov

Initially, the synthesis of glycosyl bromides often involved harsh and toxic reagents like hydrogen bromide in acetic acid. nih.gov Over the years, milder and more efficient methods have been developed. For instance, the treatment of thioglycosides with bromine provides a convenient route to glycosyl bromides. nih.gov

The applications of D-arabinofuranosyl bromide have expanded significantly over time. Beyond its use in the synthesis of bacterial polysaccharides, it has been instrumental in the preparation of various nucleoside analogs with potential therapeutic activities. lookchem.comnih.gov For example, it has been used in the synthesis of 2'-fluoro-2-halo derivatives of 9-β-D-arabinofuranosyladenine, which have shown activity against leukemia in murine models. lookchem.com It has also been a key starting material for the synthesis of C-acyl furanosides, which are versatile intermediates for creating nucleoside analogues and other biologically active molecules. nih.gov

Key Synthetic Applications of D-Arabinofuranosyl Bromide

| Application | Description | Key Findings |

| Synthesis of Mycobacterial Polysaccharides | Used to construct fragments of lipoarabinomannan and arabinogalactan for tuberculosis research. researchgate.net | Enables the synthesis of specific oligosaccharide motifs for diagnostic and vaccine development. researchgate.net |

| Preparation of Nucleoside Analogs | Serves as a precursor for antiviral and anticancer agents. acs.orglookchem.comnih.gov | Led to the development of compounds like fludarabine (B1672870) and vidarabine. acs.org |

| Formation of C-Acyl Furanosides | A starting material for creating stable C-glycoside linkages. nih.gov | Provides access to a class of compounds with enhanced stability towards enzymatic degradation. nih.gov |

| Synthesis of Glycosyl Phosphates | Used to prepare analogs of biosynthetic intermediates. nih.govacs.org | Facilitates the study of enzymes involved in cell wall biosynthesis. nih.gov |

D-arabinofuranosyl bromide stands as a testament to the enduring power of fundamental chemical reagents in advancing scientific frontiers. From its early applications in basic glycosylation reactions to its current role in the sophisticated synthesis of therapeutic candidates and biological probes, this versatile glycosyl donor continues to be an indispensable tool in the chemist's arsenal. The ongoing exploration of its reactivity and the development of new synthetic methodologies centered around it promise to unlock further insights into the complex world of glycobiology and pave the way for novel medical interventions.

Structure

3D Structure of Parent

Properties

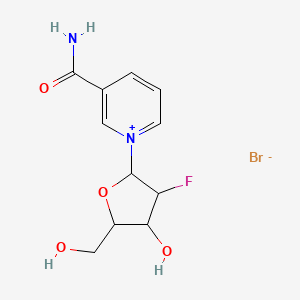

IUPAC Name |

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O4.BrH/c12-8-9(16)7(5-15)18-11(8)14-3-1-2-6(4-14)10(13)17;/h1-4,7-9,11,15-16H,5H2,(H-,13,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGKIQJGWBRAMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)F)C(=O)N.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for D Arabinofuranosyl Bromide Derivatives

Precursor Synthesis and Functional Group Transformations for D-Arabinofuranose Building Blocks

The journey to complex D-arabinofuranosyl bromide derivatives begins with the synthesis and modification of fundamental D-arabinofuranose building blocks. These initial steps are critical for establishing the correct stereochemistry and installing the necessary protecting groups to direct subsequent reactions.

D-arabinose serves as a readily available chiral starting material for the synthesis of various arabinofuranose derivatives. In eukaryotes, D-arabinose is an intermediate in biosynthetic pathways originating from D-glucose. nih.gov For chemical synthesis, methyl D-arabinofuranosides are common starting points. For instance, crystalline methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside is an efficient precursor for preparing β-D-arabinofuranose 1,2,5-orthobenzoates. nih.gov

The direct derivatization of these precursors often involves acylation to protect the hydroxyl groups. The reaction of methyl α-L-arabinofuranoside with pivaloyl chloride, for example, can selectively yield the 3,5-di-O-pivaloyl derivative, a key intermediate for further transformations. researchgate.net While this example uses the L-enantiomer, the principles of selective acylation are directly applicable to D-arabinose derivatives. The formation of thioacetals from the straight-chain form of the sugar also provides a versatile handle for subsequent modifications. chemrxiv.org

Given that monosaccharides are polyhydroxylated molecules, achieving regioselective protection and deprotection of specific hydroxyl groups is a significant challenge in carbohydrate chemistry. rsc.org The development of methods to selectively functionalize these molecules simplifies the synthesis of complex intermediates. rsc.orgbohrium.com

Base-catalyzed acylations are a common strategy. For example, the reaction of methyl α- and β-L-arabinofuranosides with acyl chlorides in the presence of a base can lead to a variety of mono- and di-O-protected derivatives. nih.gov A novel approach involves the use of β-D-arabinofuranose 1,2,5-orthobenzoates, which can be prepared efficiently from acylated methyl D-arabinofuranoside. nih.gov The ring-opening of these orthobenzoates with nucleophiles provides access to selectively protected building blocks, effectively differentiating the 2-hydroxy group from the 3,5-diol system. nih.gov

Another powerful technique involves the use of organoboron compounds. Selective 3(2)-O-acylation of 5-O-silyl or trityl L-arabinofuranosides can be achieved by generating organoboron intermediates with L-Selectride, followed by reaction with an acyl chloride. nih.gov Furthermore, methods using selected boronic acids as temporary protecting groups enable the regioselective functionalization of monosaccharides. bohrium.com

| Method | Starting Material | Reagents | Product | Reference |

| Orthobenzoate Ring Opening | Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside | 1. HBr/AcOH 2. PhC(OMe)3, TMSOTf | β-D-Arabinofuranose 1,2,5-orthobenzoates | nih.gov |

| Base-Catalyzed Acylation | Methyl L-arabinofuranosides | Acyl chlorides, Base | Mono- and di-O-acylated arabinofuranosides | nih.gov |

| Organoboron-Mediated Acylation | 5-O-Trityl-L-arabinofuranosides | L-Selectride, Pivaloyl chloride | Selective 3(2)-O-acylated derivatives | nih.gov |

The introduction of fluorine into the sugar ring is a key strategy for creating potent therapeutic agents. The high electronegativity and small size of fluorine can significantly alter the sugar's conformation, stability, and interaction with enzymes.

The synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives is crucial for producing important nucleoside analogues like 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (F-AraG). nih.govsigmaaldrich.com A practical, seven-step synthesis starts from 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose. nih.gov Key steps in this sequence include fluorination with potassium fluoride (B91410) in acetamide (B32628) and the periodate (B1199274) oxidation of 6-O-benzoyl-3-deoxy-3-fluoro-D-glucofuranose to yield the desired arabinofuranose structure. nih.gov This method avoids undesirable isomers and is suitable for large-scale preparation. nih.gov

Another approach involves the direct fluorination of a suitably protected precursor. For instance, 2'-deoxy-2'-[¹⁸F]fluoro-9-β-D-arabinofuranosylguanine ([¹⁸F]F-AraG) can be synthesized via direct nucleophilic fluorination of 2-N-acetyl-6-O-((4-nitrophenyl)ethyl)-9-(3',5'-di-O-trityl-2'-O-trifyl-β-D-ribofuranosyl)guanine using [¹⁸F]KF. nih.govsigmaaldrich.com This method inverts the stereochemistry at the C2' position from the ribo- to the arabino-configuration.

| Precursor | Fluorinating Agent | Key Intermediate | Final Product Class | Reference |

| 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose | Potassium fluoride | 5-O-benzoyl-2-deoxy-2-fluoro-3-O-formyl-D-arabinofuranose | 2-Deoxy-2-fluoro-D-arabinofuranosyl nucleosides | nih.gov |

| 2'-O-Trifyl-β-D-ribofuranosyl guanine (B1146940) derivative | [¹⁸F]KF/Kryptofix 2.2.2 | [¹⁸F]F-AraG derivative | Radiolabeled 2'-deoxy-2'-fluoro-D-arabinofuranosyl nucleosides | nih.govsigmaaldrich.com |

| Methyl 3,5-di-O-benzyl-2-C-methyl-β-D-arabinofuranoside | Not specified | Methyl 3,5-di-O-benzyl-2-deoxy-2-fluoro-2-C-methyl-β-D-ribofuranoside | 2-Deoxy-2-fluoro-2-C-methyl-D-ribofuranoses | researchgate.netcapes.gov.br |

The addition of a hydroxymethyl group at the 4'-position of a fluorinated arabinose ring leads to another class of biologically interesting nucleoside analogues. A convenient synthesis has been developed for the key carbohydrate precursor, 4-C-hydroxymethyl-3,5-di-O-benzoyl-2-fluoro-alpha-D-arabinofuranosyl bromide. nih.govnih.gov This bromide is then coupled with purine (B94841) or pyrimidine (B1678525) bases to form the target nucleosides. The structure and configuration of these complex sugars and the resulting nucleosides are typically confirmed using proton NMR spectroscopy. nih.gov

Stereocontrolled Introduction of Fluorine Substituents on the D-Arabinofuranose Ring

Optimized Anomeric Bromination Protocols

The strategic introduction of a bromine atom at the anomeric center of D-arabinofuranose derivatives is a pivotal step that dictates the success of subsequent glycosylation reactions. Researchers have explored various approaches to maximize the formation of the desired α-anomer while minimizing side reactions.

Improved Yields and Stereoselectivity in α-D-Arabinofuranosyl Bromide Formation

The synthesis of 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl bromide has been a focal point of methodological development. The α-anomer is particularly valuable for the synthesis of certain nucleoside analogs. Achieving high yields and stereoselectivity is paramount. The reaction of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose with hydrogen bromide in glacial acetic acid is a common method. However, careful control of reaction conditions is necessary to favor the formation of the thermodynamically less stable α-bromide. The neighboring group participation of the C2-benzoyl group can influence the stereochemical outcome, often leading to the formation of a 1,2-acyloxonium ion intermediate that can be attacked by the bromide ion.

Comparative Analysis of Brominating Reagents and Conditions

A variety of brominating agents have been employed for the synthesis of glycosyl bromides, each with its own set of advantages and disadvantages. A comparative analysis is crucial for selecting the optimal conditions for a specific synthetic target.

| Brominating Reagent | Typical Conditions | Advantages | Disadvantages |

| Hydrogen Bromide (HBr) in Acetic Acid | Glacial acetic acid, often at 0°C to room temperature | Readily available, effective for acetylated precursors | Acidic conditions can lead to side reactions, may require long reaction times |

| Trimethylsilyl Bromide (TMSBr) | Anhydrous dichloromethane (B109758) or chloroform, often at 0°C to room temperature | Milder conditions, volatile byproducts | Moisture sensitive, can be expensive |

| Titanium(IV) Bromide (TiBr4) | Anhydrous dichloromethane, low temperatures | Powerful Lewis acid, can activate less reactive precursors | Harsh conditions, can lead to degradation of sensitive substrates |

| Oxalyl Bromide or Dibromomethyl Methyl Ether | Anhydrous dichloromethane, often with a catalyst | Can be used for direct bromination of hemiacetals | Toxic and corrosive reagents |

The choice of reagent and conditions is often dictated by the nature of the protecting groups on the sugar. For instance, acid-sensitive protecting groups may necessitate the use of milder reagents like TMSBr. Research has shown that the reaction of tri-O-benzoyl-D-arabinofuranose with a solution of hydrogen bromide in acetic acid can provide the corresponding bromide in good yield.

Conversion from Glycosyl Acetates and Other Anomeric Precursors

Glycosyl acetates are common and stable precursors for the synthesis of glycosyl bromides. The conversion is typically achieved by treatment with a hydrogen bromide solution. For example, 1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose can be effectively converted to the corresponding bromide. Other anomeric precursors, such as thioglycosides, can also be transformed into glycosyl bromides under specific conditions, often involving the use of a bromine source in an inert solvent.

Characterization Techniques for Anomeric Bromide Confirmation in Synthesis (e.g., NMR)

The confirmation of the anomeric configuration (α or β) of the synthesized D-arabinofuranosyl bromide is of utmost importance, as it directly impacts the stereochemistry of the final glycosylated product. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose.

Specifically, ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information.

¹H NMR Spectroscopy: The chemical shift and the coupling constant of the anomeric proton (H-1) are diagnostic for determining the anomeric configuration.

Chemical Shift: In general, the anomeric proton of an α-anomer resonates at a lower field (higher ppm value) compared to the corresponding β-anomer.

Coupling Constant (J-value): The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1, H2), is a key indicator. For furanosyl rings, a small coupling constant (typically < 4 Hz) is indicative of a cis relationship between H-1 and H-2, which in the case of D-arabinofuranosyl bromide corresponds to the α-anomer. A larger coupling constant would suggest a trans relationship, corresponding to the β-anomer.

¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1) also provides valuable information. The C-1 of an α-anomer typically appears at a different chemical shift compared to the β-anomer.

Mechanistic and Stereochemical Investigations of D Arabinofuranosylation Reactions

Mechanistic Pathways in Glycosidic Bond Formation

The formation of a glycosidic bond is a nuanced process that can proceed through different mechanistic pathways, primarily distinguished as SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) type mechanisms. core.ac.ukuniversiteitleiden.nl The specific pathway is influenced by several factors including the nature of the glycosyl donor, the acceptor, the solvent, and the reaction conditions. universiteitleiden.nlnih.gov

Elucidation of SN1 vs. SN2 Reaction Mechanisms in Furanosylation

The glycosylation reaction landscape is often described as a continuum between the SN1 and SN2 extremes. core.ac.uknih.gov In the context of D-arabinofuranosylation with a bromide donor, the mechanism is not always strictly one or the other but often lies at the interface of these two pathways. nih.govacs.org

SN1-like Pathway: This pathway involves the initial dissociation of the anomeric bromide to form a transient oxocarbenium ion intermediate. nih.govwikipedia.org This step is typically the rate-determining step. masterorganicchemistry.com The planar oxocarbenium ion is then attacked by the nucleophilic acceptor from either face, potentially leading to a mixture of anomers. nih.gov The stability of the formed carbocation is a crucial factor, with more stable carbocations favoring an SN1 route. masterorganicchemistry.com

SN2-like Pathway: In this concerted mechanism, the nucleophilic acceptor attacks the anomeric carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This backside attack leads to an inversion of configuration at the anomeric center. For instance, if the starting D-arabinofuranosyl bromide is the α-anomer, an SN2 reaction would predominantly yield the β-glycoside. The rate of an SN2 reaction is dependent on the concentration of both the glycosyl donor and the acceptor. masterorganicchemistry.com

The distinction between these pathways can be probed by studying the reaction kinetics and the effect of substituent groups. nih.govmasterorganicchemistry.com For furanosylation reactions, which are known to be challenging in terms of stereocontrol, the mechanism can shift between SN1 and SN2 character based on subtle changes in reaction conditions. nih.govnih.gov

Role of Oxocarbenium Ion Intermediates in D-Arabinofuranosyl Bromide Reactions

The oxocarbenium ion is a key reactive intermediate in many glycosylation reactions, particularly those proceeding through an SN1-like mechanism. core.ac.ukwikipedia.orgcazypedia.org This species is characterized by a positive charge that is delocalized between the anomeric carbon and the ring oxygen, resulting in a planar structure around C-1, O-5, C-2, and C-5. wikipedia.orgcazypedia.org

The conformation of the furanose ring in the oxocarbenium ion intermediate plays a significant role in determining the stereochemical outcome of the glycosylation. For a five-membered ring system like arabinofuranose, the oxocarbenium ion can adopt different envelope or twist conformations. The relative stabilities of these conformers, influenced by the substituents on the ring, can dictate the preferred trajectory of the incoming nucleophile. universiteitleiden.nl For instance, an electron-withdrawing group at C-5 might favor a pseudo-axial orientation in the oxocarbenium ion, influencing the facial selectivity of the nucleophilic attack. universiteitleiden.nl

The lifetime of these oxocarbenium ions is extremely short in the presence of nucleophiles, on the order of picoseconds, which suggests that in many cases, they may exist as part of a contact ion pair or solvent-separated ion pair rather than a free ion. core.ac.ukcazypedia.org

Influence of Neighboring Group Participation on Stereochemical Outcome

Neighboring group participation (NGP) is a powerful tool for controlling the stereochemistry of glycosylation reactions. beilstein-journals.orgwikipedia.org This phenomenon involves the intramolecular participation of a functional group, typically at the C-2 position, in the displacement of the anomeric leaving group.

When a participating group, such as an acyl group (e.g., acetate (B1210297), benzoate), is present at the C-2 position of the D-arabinofuranosyl donor, it can attack the anomeric center as the bromide departs. This leads to the formation of a cyclic acyloxonium ion intermediate. beilstein-journals.orgresearchgate.net The subsequent attack by the acceptor nucleophile occurs from the opposite face of this cyclic intermediate, resulting in a double inversion of stereochemistry. researchgate.net This process almost exclusively yields the 1,2-trans-glycosidic linkage. For a D-arabinofuranosyl donor, which has a cis relationship between the C-1 and C-2 substituents in the β-anomer, NGP from a C-2 participating group would lead to the formation of a 1,2-trans α-arabinofuranoside.

The effectiveness of NGP is dependent on the nature of the participating group. beilstein-journals.org Stronger participating groups lead to a higher degree of stereocontrol. nih.gov

Anomeric Effect and Its Impact on Reaction Selectivity

The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose or furanose ring to occupy the axial position rather than the sterically less hindered equatorial position. wikipedia.orgyoutube.com This effect arises from a stabilizing interaction between the lone pair of electrons on the ring heteroatom (oxygen in the case of arabinofuranose) and the antibonding (σ*) orbital of the anomeric C-X bond (where X is the substituent). youtube.comrsc.org

In the context of D-arabinofuranosylation reactions, the anomeric effect can influence the equilibrium between the α and β anomers of the glycosyl donor and can also play a role in the stereochemical outcome of the reaction. While the anomeric effect is more pronounced in six-membered pyranose rings, it still operates in five-membered furanose systems. wikipedia.org For reactions that proceed through an oxocarbenium ion intermediate under thermodynamic control, the anomeric effect can favor the formation of the α-arabinofuranoside, which is the anomer with the anomeric substituent in the axial-like position. However, the interplay of steric effects, solvent effects, and the nature of the acceptor can often override the influence of the anomeric effect. nih.gov

Strategies for Anomeric Stereocontrol in D-Arabinofuranosylation

The selective synthesis of either the 1,2-cis (β) or 1,2-trans (α) arabinofuranoside is a significant challenge in carbohydrate chemistry. Various strategies have been developed to control the anomeric stereochemistry.

Achievement of 1,2-cis (β-D-arabinofuranosyl) Linkages

The formation of 1,2-cis-glycosidic linkages is notoriously difficult because it cannot be directed by neighboring group participation from a C-2 acyl group. nih.gov For D-arabinofuranose, the 1,2-cis linkage corresponds to the β-anomer. Several methods have been explored to achieve this challenging stereoselectivity.

One common approach is to use a non-participating protecting group at the C-2 position, such as a benzyl (B1604629) or silyl (B83357) ether. researchgate.net In the absence of NGP, the reaction may proceed through an SN2-like mechanism, leading to inversion of configuration at the anomeric center. Starting with an α-arabinofuranosyl bromide would therefore favor the formation of the β-arabinofuranoside.

Alternatively, reactions under SN1-like conditions with non-participating groups can also yield the β-anomer, often as a mixture with the α-anomer. researchgate.net The ratio of the anomers can be influenced by factors such as the solvent, temperature, and the nature of the promoter. For instance, certain solvent systems can preferentially solvate the oxocarbenium ion intermediate to favor attack from a specific face. universiteitleiden.nl

More advanced strategies include the use of intramolecular aglycon delivery, where the acceptor is temporarily tethered to the glycosyl donor, or the use of specific additives or catalysts that can modulate the reaction pathway to favor the formation of the 1,2-cis product. researchgate.netescholarship.org

Below is a table summarizing the general outcomes of D-arabinofuranosylation reactions based on the C-2 substituent and reaction mechanism:

| C-2 Substituent | Predominant Mechanism | Expected 1,2-Linkage | Anomer (for D-Arabinofuranose) |

| Participating Group (e.g., O-Acyl) | Neighboring Group Participation | trans | α |

| Non-participating Group (e.g., O-Benzyl) | SN2-like (from α-donor) | cis | β |

| Non-participating Group (e.g., O-Benzyl) | SN1-like | Mixture of cis and trans | Mixture of β and α |

Phenanthroline-Catalyzed Glycosylations and Mechanistic Insights

Phenanthroline has emerged as an effective organocatalyst for stereoretentive glycosylation reactions using glycosyl bromides. nih.govnih.gov This method offers a pathway to access α-1,2-cis glycosides efficiently. nih.gov Mechanistic studies, supported by density functional theory (DFT) calculations and kinetic experiments, suggest that the reaction proceeds through a double SN2 mechanism. nih.govnih.gov

While specific studies focusing solely on the phenanthroline-catalyzed glycosylation of 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide are not extensively detailed in the literature, the general mechanism established for glycosyl bromides provides a strong framework for predicting its behavior. The benzoyl protecting groups at the C-2, C-3, and C-5 positions are considered non-participating in a way that would direct the stereochemistry towards a 1,2-trans product via an intramolecular mechanism.

Catalyst-Substrate Interaction Dynamics and Stereoselectivity

The interaction between the catalyst and the glycosyl donor-acceptor pair is crucial in determining the stereoselectivity of the glycosylation reaction. In phenanthroline-catalyzed reactions, the catalyst actively participates in the reaction through the formation of a covalent intermediate, as described in section 3.2.1.1. The stereochemistry of the final product is a direct consequence of the two consecutive SN2 reactions.

In more traditional Lewis acid or promoter-mediated glycosylations with 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide, the interaction dynamics are different. The promoter, such as a silver salt, coordinates to the bromide leaving group, facilitating its departure and the formation of an electrophilic intermediate. The nature of this intermediate, whether it is a tight ion pair, a solvent-separated ion pair, or a covalent species, will heavily influence the stereochemical outcome. The solvent can also play a critical role by stabilizing or destabilizing these intermediates.

Studies on glycosylation mechanisms have shown that the reaction can proceed through a continuum of SN1 and SN2 pathways. nih.govchemrxiv.org For a donor like 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide, which lacks a participating group at C-2, the reaction is more likely to proceed through an SN1-like mechanism involving an oxocarbenium ion intermediate, especially with less nucleophilic acceptors. The facial selectivity of the nucleophilic attack on this planar or near-planar intermediate will then determine the α/β ratio of the products.

Achievement of 1,2-trans (α-D-arabinofuranosyl) Linkages

The synthesis of 1,2-trans-arabinofuranosides is often facilitated by the presence of a participating group at the C-2 position of the glycosyl donor. However, with a non-participating group like the benzoate (B1203000) in 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide, achieving high α-selectivity can be challenging. The anomeric effect generally favors the formation of the α-anomer, but this preference can be overcome by other factors. nih.gov

In the absence of neighboring group participation, the stereochemical outcome is largely dictated by the reaction conditions. The formation of the α-anomer (1,2-trans) from the α-bromide donor would imply a reaction proceeding with retention of configuration. This can occur through a double displacement mechanism, as seen with phenanthroline catalysis, or through an SN1-type reaction where the α-face of the intermediate oxocarbenium ion is more accessible to the nucleophile.

Alternatively, in situ anomerization of the α-bromide to the more reactive β-bromide, followed by an SN2-like attack, can also lead to the α-product. The use of certain promoters and solvents can influence the rate of this anomerization and thus the final anomeric ratio.

Determinants of Anomeric Ratio (α/β Selectivity)

The ratio of α to β anomers in arabinofuranosylation reactions is a critical aspect of stereocontrol. Several factors, including the anomeric configuration of the donor and the nature of the nucleophilic acceptor, play a significant role in determining this ratio.

Influence of Furanosyl Donor Anomeric Configuration

The anomeric configuration of the glycosyl donor can have a profound impact on the stereochemical outcome of the glycosylation. Research by Ness and Fletcher demonstrated the preparation of both anomeric 2,3,5-tri-O-benzoyl-D-arabinosyl bromides (α and β). researchgate.net They observed that both bromides react rapidly with methanol, with the α-anomer being observably faster than the β-anomer. researchgate.net

This difference in reactivity suggests that under conditions where both anomers are present or can interconvert, the final product distribution may not directly reflect the initial anomeric ratio of the donor. In glycosylations that proceed via an SN2-like mechanism, the anomeric configuration of the donor is expected to directly influence the product stereochemistry (Walden inversion). For instance, a pure α-bromide would be expected to give a β-glycoside, and a pure β-bromide would yield an α-glycoside. However, for reactions that proceed through an SN1-like pathway, the influence of the initial anomeric configuration is diminished as the reaction proceeds through a common oxocarbenium ion intermediate. nih.gov

A study on the glycosylation of dibutyl phosphate (B84403) with 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl bromide revealed an unusual dependence of the anomeric ratio of the resulting glycosyl phosphates on the concentration of the reagents. researchgate.net This suggests the formation of supramolecular aggregates of the glycosyl bromide in solution, which can influence its reactivity and the stereochemical course of the reaction. researchgate.net

Effect of Nucleophilic Acceptor Structure (e.g., Alcohols vs. Thiols)

The structure and nucleophilicity of the acceptor molecule are critical determinants of the anomeric selectivity in glycosylation reactions. nih.govrsc.org Highly nucleophilic acceptors, such as primary alcohols, tend to favor SN2-like pathways, leading to inversion of configuration at the anomeric center. Conversely, less nucleophilic acceptors, such as hindered secondary or tertiary alcohols, are more likely to react through an SN1-like mechanism, where the stereochemical outcome is less predictable and often results in a mixture of anomers. nih.gov

The change in stereoselectivity with decreasing acceptor nucleophilicity is often attributed to a shift in the reaction mechanism from the SN2 to the SN1 side of the reactivity spectrum. rsc.orgresearchgate.net For instance, in glycosylations with a given donor, a series of alcohols with decreasing nucleophilicity (e.g., due to fluorine substitution) can lead to a systematic change in the α/β ratio of the products. rsc.orgresearchgate.net

Below is a representative table illustrating the effect of acceptor nucleophilicity on the stereoselectivity of glycosylation reactions, based on general findings in the field.

| Acceptor Type | Relative Nucleophilicity | Predominant Mechanism | Expected Product from α-Bromide |

|---|---|---|---|

| Primary Alcohol | High | SN2-like | β-anomer (inversion) |

| Secondary Alcohol | Medium | Mixed SN1/SN2 | Mixture of α and β anomers |

| Tertiary Alcohol | Low | SN1-like | Mixture of α and β anomers (often favoring thermodynamic product) |

| Thiol | High | SN2-like | β-thioglycoside (inversion) |

Solvent Polarity and Coordination Effects on Stereoselectivity

The choice of solvent is a critical parameter in glycosylation reactions, capable of profoundly influencing the stereochemical outcome by altering reaction mechanisms. Solvents can affect the stability of reactive intermediates, the reactivity of the nucleophile, and the conformation of the glycosyl donor.

The stereoselectivity of D-arabinofuranosylation is sensitive to the solvent's polarity and its ability to coordinate with reaction intermediates. In glycosylations involving D-arabinofuranosyl bromide, the reaction can proceed through a spectrum of mechanisms ranging from S_N1 to S_N2 pathways. Polar, non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) can stabilize the formation of a separated ion pair, potentially leading to anomeric mixtures. In contrast, ethereal solvents, such as diethyl ether (Et₂O), can coordinate to the anomeric center or the promoter, influencing the trajectory of the incoming nucleophile.

Research has shown that less polar solvents can sometimes favor higher stereoselectivity. For instance, in certain glycosylation reactions, higher α-selectivities were achieved in solvents like dichloromethane, toluene, and ether, while more polar solvents like acetone (B3395972) led to nearly equal mixtures of anomers. researchgate.net This suggests that the solvent's effect is not solely dependent on its polarity but also on specific interactions with the reaction components. researchgate.netnih.gov The formation of distinct solute-solvent clusters has been proposed as a factor that can dictate the reactive species in solution, thereby affecting stereoselectivity. nih.gov In the glycosylation of a 3,5-O-di-tert-butylsilylene-D-galactofuranosyl trichloroacetimidate (B1259523) donor, for example, higher α-selectivities were observed at -78 °C in diethyl ether, highlighting the combined effect of solvent and temperature. nsf.gov

The table below illustrates the typical influence of solvent choice on the anomeric ratio in a representative glycosylation reaction.

Table 1: Effect of Solvent on Anomeric Ratio in a Glycosylation Reaction

| Donor | Acceptor | Promoter | Solvent | Temp (°C) | α:β Ratio | Yield (%) |

|---|---|---|---|---|---|---|

| Galactosyl Bromide | Alcohol | None | Dichloromethane | 60 | - | Recovered SM |

| Galactosyl Bromide | Alcohol | None | Toluene | 60 | - | Recovered SM |

| Galactosyl Bromide | Alcohol | None | Diethyl Ether | 60 | - | Recovered SM |

| Galactosyl Bromide | Alcohol | None | Acetonitrile (B52724) | 60 | - | Recovered SM |

Data derived from a study on promoter-free galactosylation, illustrating solvent dependency. In these specific promoter-free conditions, no product was formed, highlighting the need for activation. However, in promoted reactions, these solvents would yield different anomeric ratios. researchgate.net

Reagent Concentration and Its Impact on Anomeric Ratios

The concentration of both the glycosyl donor and the glycosyl acceptor can have a significant and sometimes counterintuitive effect on the anomeric ratio of the products. Studies on the glycosylation of dibutyl phosphate with 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl bromide have revealed an unusual dependence of the α/β anomeric ratio on the initial concentrations of the reagents. researchgate.net This phenomenon is attributed to the formation of supramolecular assemblies (supramers) of the glycosyl donor in solution. researchgate.net

Changes in solute concentration can lead to rearrangements of these supramers, causing abrupt, discontinuous changes in the structure of the solution. researchgate.net These structural changes in the solution can, in turn, affect the reaction's stereochemical pathway. For example, a "critical" concentration was identified for solutions of 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl bromide in acetonitrile and 1,2-dichloroethane, where the properties and aggregation state of the solute change dramatically. researchgate.net

Generally, in reactions proceeding through an S_N1-like mechanism, a higher concentration of the nucleophile (acceptor) can favor the formation of the kinetic product before the oxocarbenium ion intermediate has time to equilibrate. Conversely, lower acceptor concentrations might allow for equilibration, potentially favoring the thermodynamically more stable anomer. nih.gov It has been observed in some systems that higher α-selectivity in glycosylations is achieved at lower concentrations of the glycosyl acceptor. nih.gov

Table 2: Influence of Reagent Concentration on Stereoselectivity

| Glycosylation System | Concentration Change | Observed Effect on Anomeric Ratio | Reference |

|---|---|---|---|

| Arabinofuranosyl bromide + Dibutyl phosphate | Varied initial concentrations | Unusual, discontinuous changes in α/β ratio | researchgate.net |

| General Koenigs-Knorr | Decreasing acceptor concentration | Increased α-selectivity | nih.gov |

Role of Protecting Group Chelation and Steric Hindrance

Protecting groups in carbohydrate chemistry do more than simply mask functional groups; they play a crucial role in directing the stereochemical outcome of glycosylation reactions through both electronic and steric effects. nih.gov

Chelation and Conformational Restriction: Bifunctional protecting groups, such as benzylidene, carbonate, and cyclic silyl ethers (e.g., di-tert-butylsilylene (DTBS), tetraisopropyldisiloxanylidene (TIPDS)), can constrain the conformation of the furanose ring. nih.govresearchgate.net This conformational rigidity can favor a specific geometry for the intermediate oxocarbenium ion, making one face more accessible to the incoming nucleophile. For instance, the use of a 3,5-O-di-tert-butylsilylene protecting group on D-arabinofuranosyl donors has been shown to favor the formation of β-arabinofuranosides. researchgate.net Similarly, donors with a 3,5-O-xylylene group have been used to achieve 1,2-cis stereoselectivity. researchgate.net These groups lock the furanose ring in a conformation that often directs the acceptor to attack from the β-face, leading to the desired 1,2-cis product.

Steric Hindrance: The steric bulk of protecting groups, particularly at the C-2 and C-5 positions of the D-arabinofuranosyl donor, significantly influences stereoselectivity. nih.govethz.ch Bulky protecting groups can sterically shield one face of the donor, directing the glycosyl acceptor to the less hindered face. In the synthesis of 1,2-cis arabinofuranosides, which is often challenging, employing sterically demanding substrates can favor the desired stereoisomer, especially at lower reaction temperatures. nih.gov For example, the relative stability of silyl ethers increases with the steric bulk of the alkyl groups on the silicon atom (e.g., -SiMe₃ < -SiEt₃ < -Si(tBu)Me₂ < -Si(iPr)₃), and this property can be exploited to fine-tune reactivity and selectivity. ethz.ch

Table 3: Effect of Protecting Groups on D-Arabinofuranosylation Stereoselectivity

| Donor Protecting Group | Position(s) | Observed Stereochemical Preference | Probable Effect |

|---|---|---|---|

| 3,5-O-di-tert-butylsilylene (DTBS) | C-3, C-5 | β (1,2-cis) | Conformational restriction |

| 3,5-O-tetraisopropyldisiloxanylidene (TIPDS) | C-3, C-5 | β (1,2-cis) | Conformational restriction |

| 3,5-O-xylylene | C-3, C-5 | β (1,2-cis) | Conformational restriction |

| Benzyl (Bn) | C-2 | α/β mixture (non-participating) | Electronic (disarming) & Steric |

| Acyl (e.g., Benzoyl) | C-2 | α (1,2-trans) | Neighboring group participation |

Catalytic Systems and Promoters for D-Arabinofuranosylation

The activation of the anomeric center is a prerequisite for glycosidic bond formation. For D-arabinofuranosyl bromide, this is typically achieved using a stoichiometric promoter or a catalytic system. The choice of activator is critical as it not only influences the reaction rate but also the stereoselectivity.

Metal Salt Activation (e.g., Silver Triflate, Zinc Iodide)

The classic Koenigs-Knorr reaction utilizes insoluble silver salts like silver oxide or silver carbonate to activate glycosyl bromides. nih.gov However, these reactions are often slow and require large excesses of reagents. nih.gov To improve efficiency, soluble silver salts, such as silver trifluoromethanesulfonate (B1224126) (AgOTf) and silver tetrafluoroborate (B81430) (AgBF₄), have been employed as potent promoters. nih.govresearchgate.net These salts complex with the anomeric bromide, increasing the electrophilicity of the anomeric carbon and facilitating nucleophilic attack. nih.gov The combination of a silver salt with another agent, such as N-iodosuccinimide (NIS), can further enhance the activation of thioglycoside donors for β-D-arabinofuranoside synthesis. researchgate.net Bromodimethylsulfonium bromide (BDMS) in conjunction with silver triflate has also been shown to be a powerful promoter system. researchgate.netnih.gov

Zinc iodide (ZnI₂) is another metal salt used in glycosylation. researchgate.netnih.gov It can function as a Lewis acid, coordinating to the glycosyl donor to facilitate the departure of the leaving group. In some D-arabinofuranosylation reactions using trichloroacetimidate donors, ZnI₂ has been used to promote 1,2-cis stereoselectivity, particularly when specific protecting groups are present on the donor. researchgate.net

Lewis Acid Catalysis (e.g., Tris(pentafluorophenyl)borane, Stannic Chloride)

Lewis acids are effective catalysts for glycosylation reactions as they activate the glycosyl donor by coordinating to the leaving group or an oxygen atom in the sugar ring. nih.gov

Tris(pentafluorophenyl)borane (B(C₆F₅)₃): This strong, air-stable Lewis acid has emerged as a highly effective catalyst for challenging glycosylations, including 1,2-cis arabinofuranosylation. nih.govnih.govmdpi.com B(C₆F₅)₃ is thought to activate trichloroacetimidate donors by coordinating to the nitrogen atom of the leaving group. nih.gov This promotes an S_N2-like displacement by the acceptor, leading to high β-selectivity. nih.govresearchgate.net Optimization studies have shown that B(C₆F₅)₃ can provide better 1,2-cis stereoselectivity compared to metal salt-mediated reactions like those using ZnI₂. researchgate.net

Stannic Chloride (SnCl₄): Stannic chloride is a traditional Lewis acid used in various organic transformations, including Friedel-Crafts reactions. nih.govwikipedia.org In the context of glycosylation, it can activate glycosyl donors by coordinating to the anomeric leaving group. While its application is well-established in general organic synthesis, its specific use in promoting glycosylation with D-arabinofuranosyl bromide is less commonly reported than newer catalysts. However, its fundamental properties as a strong Lewis acid make it a potential candidate for activating such donors, likely proceeding through an oxocarbenium ion intermediate.

Table 4: Comparison of Lewis Acid Promoters in Arabinofuranosylation

| Promoter | Donor Type | Typical Conditions | Observed Selectivity | Reference |

|---|---|---|---|---|

| B(C₆F₅)₃ | 3,5-O-xylylene-protected trichloroacetimidate | 0.1-0.2 equiv, CH₂Cl₂, -78 °C | High β-selectivity (up to 1:15 α:β) | nih.gov |

| ZnI₂ | 3,5-O-xylylene-protected trichloroacetimidate | - | Good β-selectivity, but lower than B(C₆F₅)₃ | researchgate.net |

Organocatalysis (e.g., Phenanthroline Derivatives)

Organocatalysis has recently emerged as a powerful strategy for stereoselective glycosylation, offering a metal-free alternative to traditional methods. nsf.gov For the challenging 1,2-cis furanosylation, phenanthroline has been identified as an effective nucleophilic catalyst. nsf.govnih.gov

Phenanthroline catalyzes the reaction of D-arabinofuranosyl bromide with a range of alcohol acceptors to afford the β-linked (1,2-cis) products with high yields and selectivity. nih.gov The proposed mechanism involves the formation of a reactive arabinofuranosyl-phenanthrolinium intermediate. The subsequent nucleophilic attack by the alcohol acceptor proceeds via an associative, S_N2-like pathway, resulting in an inversion of configuration at the anomeric center. nih.gov This method has proven effective even in cases where other strategies provide poor selectivity. For instance, the synthesis of a disaccharide that yielded a poor 1:2.2 (α/β) ratio with a previous method was achieved with a 1:8 ratio using the phenanthroline-catalyzed approach. nsf.govnih.gov

Table 5: Phenanthroline-Catalyzed β-Arabinofuranosylation

| Acceptor | Catalyst Loading (mol%) | Solvent | α:β Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| Primary Alcohol | 5 | CH₂Cl₂ | 1:8 | 85 | nih.gov |

| Secondary Alcohol | 5 | CH₂Cl₂ | 1:6 | 80 | nih.gov |

| Furanoside Acceptor | 5 | CH₂Cl₂ | 1:8 | 70 | nsf.govnih.gov |

Halogen-Mediated Activation Systems (e.g., Iodine-based Promoters)

The activation of glycosyl donors through halogen-mediated systems represents a significant strategy in the synthesis of oligosaccharides. Among these, iodine-based promoters have emerged as versatile and effective reagents for the formation of glycosidic linkages. These systems can operate through various mechanistic pathways, including the in situ generation of highly reactive glycosyl iodides and the activation of thioglycosides, influencing the stereochemical outcome of the glycosylation reaction. The reactivity and selectivity of these reactions are often finely tuned by the choice of the iodine source, solvent, temperature, and the nature of the protecting groups on both the glycosyl donor and acceptor.

The use of molecular iodine (I₂) as a promoter, often in combination with other reagents, has a long history in carbohydrate chemistry. For instance, the addition of molecular iodine was found to significantly accelerate silver carbonate-promoted glycosylations, leading to improved yields. researchgate.net More contemporary methods involve the use of N-iodosuccinimide (NIS) in conjunction with a catalytic amount of a strong Lewis acid, such as trifluoromethanesulfonic acid (TMSOTf), for the activation of thioglycosyl donors. This combination is highly effective for the formation of glycosidic bonds.

Mechanistically, in the case of thioglycoside activation by NIS/TMSOTf, the reaction is initiated by the coordination of the electrophilic iodine species to the sulfur atom of the thioglycoside. This is followed by the departure of the thiophenyl group, leading to the formation of a key intermediate, an oxocarbenium ion. This ion exists in equilibrium with a more covalent species, such as a glycosyl triflate or iodide. The subsequent nucleophilic attack by the glycosyl acceptor on this electrophilic intermediate furnishes the desired glycoside. The stereochemical outcome of this process is highly dependent on a number of factors. The presence of a participating group at the C-2 position of the glycosyl donor, such as an acyl group, typically leads to the formation of a 1,2-trans-glycoside via the formation of an intermediate dioxolenium ion. In the absence of a participating group, the stereoselectivity is governed by other factors, including the anomeric effect, the nature of the solvent, and the steric hindrance of the reactants.

Recent research has also explored radical pathways for glycosylation using halogen-based systems. For example, a metal-free, visible-light-induced approach has been developed that utilizes perfluoroalkyl iodides as halogen-bond donors to activate allyl glycosyl sulfones. researchgate.net This method proceeds through a radical cascade to generate an electrophilic glycosyl iodide in situ, which is then trapped by the nucleophile to afford the 1,2-cis-glycoside in a stereoconvergent manner. This approach is significant as it provides a mild and efficient route to the challenging 1,2-cis-glycosidic linkage.

The stereoselective synthesis of D-arabinofuranosides, a key structural motif in the cell wall of Mycobacterium tuberculosis, presents a unique challenge due to the inherent instability of the furanose ring and the difficulty in controlling the anomeric selectivity. Halogen-mediated activation systems have been investigated to address this challenge. For instance, the glycosylation of dibutyl phosphate with 2,3,5-tri-O-benzoyl-α-D-arabinofuranosyl bromide has been shown to be highly dependent on the concentration of the reactants, with small changes in concentration leading to significant variations in the anomeric ratio of the resulting glycosyl phosphates. This has been attributed to the formation of supramolecular aggregates of the reactants in solution.

The following table summarizes selected research findings on the use of halogen-mediated activation systems in D-arabinofuranosylation and related glycosylation reactions, highlighting the reaction conditions and stereochemical outcomes.

| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp. (°C) | Yield (%) | α/β Ratio |

| 2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl bromide | Dibutyl phosphate | None | CH₂Cl₂ | RT | - | Varies with concentration |

| 3,5-O-Xylylene-protected arabinofuranosyl trichloroacetimidate | Glucosyl acceptor | B(C₆F₅)₃ | Et₂O | -20 | 92 | 1:6 |

| Allyl 2,3,5-tri-O-benzoyl-β-D-arabinofuranosyl sulfone | Various alcohols | C₆F₁₃I / Visible light | CH₂Cl₂ | RT | 65-85 | >20:1 (α) |

| Thiomannoside | 1,6-Anhydrosugar | I₂ | CH₂Cl₂ | RT | 70-92 | >10:1 (β) |

Table 1: Selected Examples of Halogen-Mediated Glycosylation Reactions

The data in Table 1 illustrates the diverse strategies employed within halogen-mediated glycosylation. The use of a conformationally restricted 3,5-O-xylylene-protected arabinofuranosyl donor in combination with the strong Lewis acid B(C₆F₅)₃ leads to a high preference for the β-anomer (1,2-cis). In contrast, the radical-based activation of an arabinofuranosyl sulfone donor yields the α-anomer (1,2-trans) with high selectivity. The iodine-promoted glycosylation of thiomannosides also demonstrates high β-selectivity, showcasing the utility of molecular iodine in promoting stereoselective glycosylations. The concentration-dependent stereoselectivity observed with D-arabinofuranosyl bromide highlights the complex interplay of factors that can influence the outcome of these reactions. These findings underscore the importance of carefully selecting the glycosyl donor, promoter system, and reaction conditions to achieve the desired stereochemical outcome in the synthesis of complex arabinofuranose-containing oligosaccharides.

Applications of D Arabinofuranosyl Bromide in Complex Molecular Synthesis

Synthesis of Nucleoside Analogues

Synthesis of Pyrimidine (B1678525) Nucleosides

The application of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-alpha-D-arabinofuranosyl bromide is not limited to purines. It is also a key reagent in the synthesis of pyrimidine nucleoside analogues, which include derivatives of cytosine, thymine (B56734), and uracil.

The general strategy involves the condensation of the glycosyl bromide with a silylated pyrimidine base. For instance, the synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)thymine involves refluxing the bromide with 2,4-bis-O-(trimethylsilyl)thymine. nih.gov This is followed by a deprotection step, typically using methanolic ammonia, to remove the benzoyl groups and yield the final nucleoside. nih.gov

Similarly, the synthesis of various 5-substituted 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine analogues has been accomplished, demonstrating the broad utility of this fluorinated sugar derivative in creating a diverse range of potential therapeutic agents. nih.gov

Chemoenzymatic Approaches for Nucleoside Synthesis Utilizing D-Arabinofuranose Derivatives

Chemoenzymatic strategies combine the precision of enzymatic catalysis with the versatility of chemical synthesis to produce nucleoside analogues efficiently. These methods often circumvent the need for extensive protecting group manipulations common in purely chemical routes. A prominent approach involves the use of nucleoside phosphorylase (NP) enzymes, which catalyze the reversible phosphorolysis of nucleosides to form a sugar-1-phosphate and a nucleobase. nih.gov

A notable chemoenzymatic synthesis yields important purine (B94841) nucleosides such as Fludarabine (B1672870) and Nelarabine. researchgate.netresearchgate.net This process utilizes α-D-arabinofuranose 1-phosphate as a universal substrate in conjunction with recombinant E. coli purine nucleoside phosphorylase (PNP) as the biocatalyst. researchgate.netresearchgate.net The α-D-arabinofuranose 1-phosphate can be prepared from peracylated D-arabinose derivatives. researchgate.net Research has shown that even a mixture of α-D-arabinofuranose 1-phosphate and β-D-arabinopyranose 1-phosphate can be used effectively, as the pyranose form is inert towards the PNP enzyme. researchgate.netresearchgate.net The reaction between 2-fluoroadenine (B1664080) and α-D-arabinofuranose 1-phosphate is strongly shifted towards the formation of Fludarabine. researchgate.netresearchgate.net In contrast, the reaction with 2-amino-6-methoxypurine (B23567) reaches an equilibrium with a roughly equimolar ratio of the base and the resulting nucleoside, Nelarabine. researchgate.netresearchgate.net Similarly, recombinant E. coli uridine (B1682114) phosphorylase can catalyze the synthesis of 1-(β-D-arabinofuranosyl)thymine (ara-T) from thymine and α-D-arabinofuranose 1-phosphate. researchgate.net

More complex multi-enzyme systems have been designed for the de novo biosynthesis of arabinofuranosyl nucleosides from inexpensive starting nucleosides. nih.gov One such in vitro system employs four core enzymes: nucleoside phosphorylase (NP), phosphopentomutase (PPM), ribose 5-phosphate isomerase (RPI), and D-arabinose 5-phosphate isomerase (API). nih.gov This enzymatic cascade isomerizes the ribose moiety of a starting nucleoside into an arabinose unit, which is then used to construct the new arabinoside. nih.gov Under optimized conditions, this system has achieved the production of arabinofuranosylguanine (Ara-G) from guanosine. nih.gov

Synthesis of Oligosaccharides and Glycoconjugates

D-arabinofuranose is a key component of various oligosaccharides and glycoconjugates, particularly those found in the cell walls of pathogens like Mycobacterium tuberculosis. The synthesis of these complex structures is essential for studying their biological functions and for developing new therapeutic and diagnostic agents.

The chemical synthesis of oligoarabinofuranosides allows for the creation of defined structures for biological investigation. Researchers have successfully synthesized a series of linear and branched oligoarabinofuranosides containing 1→2 and 1→5 α-linkages, which are characteristic of mycobacterial cell wall components. nih.gov These syntheses typically proceed from readily available monomer building blocks. nih.gov For instance, a branched arabinofuranose pentasaccharide, a fragment of mycobacterial arabinans, was prepared using a [3+1+1] bis-(1,2-cis)-glycosylation strategy. nih.gov This approach involved the glycosylation of a trisaccharide diol with a silyl-protected thioglycoside donor. nih.gov The inclusion of a 2-azidoethyl aglycon in the final product provides a chemical handle for creating neoglycoconjugates via click chemistry. nih.gov

Automated glycan assembly offers a streamlined approach for constructing complex oligosaccharides. researchgate.net This method has been applied to synthesize substructures of type-II arabinogalactan (B145846), where L-arabinofuranose units are attached to either the β-(1,3)-linked galactan backbone or the β-(1,6)-linked galactan side chains. researchgate.net The process involves the iterative coupling of monosaccharide building blocks on a solid support, followed by cleavage and deprotection to yield the target oligosaccharide. researchgate.net

Glycosyl phosphodiesters are crucial intermediates in many biological pathways. In mycobacteria, decaprenylphosphoryl-β-D-arabinofuranose (DPA) is the essential donor substrate for arabinofuranosyltransferases, enzymes that build the arabinan (B1173331) domains of the cell wall. nih.govnih.gov To study these enzymes and develop potential inhibitors, synthetic access to DPA and its analogues is critical.

The synthesis of related structures, such as Burkholderia Lipid A modified with a glycosyl phosphodiester-linked 4-amino-4-deoxy-β-L-arabinose, has also been achieved. nih.gov This synthesis involved the coupling of a β-L-Ara4N H-phosphonate to a diglucosamine acceptor to assemble the double glycosyl phosphodiester linkage. nih.gov

C-glycosides, where the anomeric carbon is linked to an aglycone via a C-C bond instead of an O-glycosidic bond, are metabolically stable mimics of natural glycosides. researchgate.net Their synthesis is of great interest for developing enzyme inhibitors and therapeutic agents. researchgate.netnih.gov

Several strategies exist for C-glycoside synthesis, often involving the reaction of a carbon nucleophile with an activated sugar donor at the anomeric center. researchgate.net A conceptually new approach involves the stereoselective nickel-catalyzed carboboration of glycals. nih.govnih.gov This reaction forms a C-C bond at the anomeric carbon while simultaneously installing a synthetically versatile C-B bond. nih.govnih.gov Palladium-catalyzed C-glycosylation reactions have also emerged as a reliable method for forming C-C glycosidic bonds under mild conditions with high stereoselectivity. rsc.org These methods can be applied to arabinofuranose derivatives to create stable analogues of biologically active molecules. For example, C-glycoside analogues of 4-amino-4-deoxy-D-arabinofuranose have been synthesized as precursors to glycosidase-inhibiting compounds. researchgate.net

The cell wall of Mycobacterium tuberculosis contains two major arabinose-containing polysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM). nih.govnih.gov These complex structures are crucial for the bacterium's survival and virulence, making their biosynthetic pathways attractive targets for new anti-tubercular drugs. nih.govnih.govasm.org D-arabinofuranosyl bromide and its derivatives are fundamental starting materials for the synthesis of the building blocks and fragments needed to study these pathways. nih.govnih.gov

The biosynthesis of AG and LAM relies on the lipid-linked sugar donor decaprenylphosphoryl-β-D-arabinofuranose (DPA). nih.govnih.gov DPA is the sole donor of arabinofuranosyl (Araf) residues for the construction of the arabinan domains. nih.gov The synthesis of DPA itself proceeds via a two-step epimerization of decaprenylphosphoryl-D-ribofuranose (DPR). nih.gov

The chemical synthesis of fragments of AG and LAM is essential for elucidating the function of the enzymes involved in their assembly, known as arabinofuranosyltransferases (AraTs). nih.govnih.govacs.org For example, synthetic glycolipids containing oligoarabinofuranoside fragments have been used to study biofilm formation in Mycobacterium smegmatis. nih.gov Furthermore, the synthesis of a core arabinomannan oligosaccharide from M. tuberculosis was achieved using a convergent [6 + 6] glycosylation strategy, providing access to key LAM fragments. acs.org Similarly, a di-mycoloyl tri-arabinofuranosyl glycerol (B35011) fragment, another component of the mycobacterial cell wall, has been synthesized through the stereoselective assembly of a tri-arabinofuranosyl glycerol followed by coupling with defined mycolic acids. nih.gov These synthetic efforts provide invaluable molecular probes to investigate the intricate processes of mycobacterial cell wall construction and to serve as a basis for the development of novel inhibitors. nih.govacs.org

Advanced Characterization and Computational Approaches in D Arabinofuranosyl Bromide Research

Spectroscopic Analysis of Reaction Intermediates and Products

Spectroscopic methods are indispensable for the real-time monitoring of reactions involving D-arabinofuranosyl bromides and for the unambiguous characterization of the resulting products.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of arabinofuranosyl bromide derivatives and their glycosylation products. The chemical shifts and coupling constants of the anomeric proton (H-1) and carbon (C-1) are particularly diagnostic for assigning the stereochemistry (α or β) of the glycosidic bond. For instance, in α-anomers, the C1 signal typically appears at a downfield shift of around 100–110 ppm in the ¹³C NMR spectrum.

Exchange NMR spectroscopy, including techniques like Chemical Exchange Saturation Transfer (CEST), has emerged as a powerful tool for detecting and characterizing low-abundance, transient reaction intermediates that are in rapid equilibrium with more stable species. acs.org This is particularly relevant for glycosylation reactions where the observed product may not arise directly from the most abundant intermediate. For example, in some glycosylation reactions, an α-glycosyl triflate might be the major observable intermediate, but the reaction may proceed through a less stable, rapidly equilibrating dioxanium ion or a β-glycosyl triflate to yield the final product. acs.org

Table 1: Representative NMR Data for Arabinofuranose Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

| Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside | ¹³C | 105.4 (C1) | |

| 1,3,5-Tri-O-benzoyl-α-D-ribofuranose | ¹³C | ~100-110 (C1, characteristic for α-anomers) |

This table is for illustrative purposes and actual values can vary based on solvent and other experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used for monitoring the progress of glycosylation reactions and for confirming the molecular weight of the final products. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are commonly employed. osti.gov Online MS techniques allow for the direct analysis of chemical reactions in real-time, providing valuable information on the formation of products and impurities, as well as the consumption of reactants. nih.gov This capability is crucial for optimizing reaction conditions and understanding reaction kinetics. nih.gov

The use of tandem mass spectrometry (MS/MS) can provide structural information about the analytes. purdue.edu In recent years, ion mobility spectrometry (IMS) coupled with mass spectrometry has proven to be a valuable tool for the rapid analysis of crude glycosylation reaction mixtures, allowing for the separation of anomers and facilitating reaction optimization. nih.gov

Computational Chemistry for Mechanistic Elucidation

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms involving D-arabinofuranosyl bromides at an atomic level.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and energetics of molecules. youtube.comresearchgate.net In the context of glycosylation reactions, DFT calculations are instrumental in locating and characterizing transition state structures. beilstein-journals.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing insights into the feasibility and selectivity of different reaction pathways. youtube.comnih.gov For complex systems, hybrid quantum mechanical/molecular mechanical (QM/MM) methods are often employed, where the reactive center is treated with a high level of QM theory (like DFT) and the surrounding environment (e.g., solvent or enzyme) is treated with a more computationally efficient MM force field. beilstein-journals.orgnih.gov

Molecular Dynamics Simulations of Solvent Effects on Glycosylation

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. chemrxiv.org In the study of glycosylation reactions, MD simulations are particularly useful for understanding the profound influence of the solvent on stereoselectivity. nih.govresearchgate.net The choice of solvent can significantly impact the conformational preferences of the reactive intermediates, such as the oxocarbenium ion, and the distribution of the counterion. nih.govcdnsciencepub.com

One hypothesis, the "conformer and counterion distribution hypothesis," suggests that stereoselectivity is governed by the conformational landscape of the oxocarbenium-counterion complex. nih.gov Different solvents can stabilize different conformations of the pyranose ring, thereby influencing the accessibility of the anomeric carbon to the nucleophile from the α or β face. nih.govcdnsciencepub.com For example, in acetonitrile (B52724), a boat conformation (B₂,₅) of the oxocarbenium ion has been suggested, which, along with the positioning of the counterion, can favor the formation of the β-glucoside. cdnsciencepub.com MD simulations can explicitly model the solvent molecules and provide a dynamic picture of these interactions, which is crucial for a comprehensive understanding of solvent effects. nih.govresearchgate.netacs.orgnih.gov The accuracy of these simulations is, however, dependent on the chosen water model and force field. acs.orgnih.gov

Kinetic Studies of D-Arabinofuranosyl Bromide Reactions (e.g., Reaction Rates, Activation Energies)

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For reactions involving D-arabinofuranosyl bromides, determining the reaction rate constants and activation energies is essential for a complete mechanistic understanding.

The rate of a reaction is often described by a rate law, which expresses the reaction rate as a function of the concentrations of the reactants. For example, the reaction of bromate (B103136) and bromide ions in acidic solution has been shown to follow a fourth-order rate law under certain conditions. researchgate.net The rate constant, k, is a proportionality constant that is temperature-dependent, as described by the Arrhenius equation:

k = A e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. blogspot.com The activation energy represents the minimum energy required for the reaction to occur. blogspot.com By measuring the reaction rate at different temperatures, the activation energy can be determined from the slope of a plot of ln(k) versus 1/T. rsc.org Such kinetic data, when combined with spectroscopic and computational results, provides a comprehensive picture of the reaction mechanism.

Investigation of Solution-State Behavior and Aggregation of D-Arabinofuranosyl Bromide

The behavior of glycosyl halides in solution is a critical factor influencing their reactivity and stability, with aggregation and conformational equilibria playing significant roles. For D-arabinofuranosyl bromide, understanding its solution-state dynamics is essential for optimizing its use in glycosylation reactions. The inherent polarity and potential for intermolecular interactions suggest that this compound may not exist as a simple monomer in solution but rather as a dynamic equilibrium of different aggregated states.

The investigation into the solution-state behavior of D-arabinofuranosyl bromide involves a combination of spectroscopic techniques and computational modeling. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard. Variations in chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) can provide insights into the conformational preferences of the furanose ring and the orientation of the anomeric bromide.

Furthermore, NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be employed to probe the self-aggregation of D-arabinofuranosyl bromide. By measuring the diffusion coefficients of the molecules in solution, it is possible to determine the effective size of the diffusing species. A decrease in the diffusion coefficient with increasing concentration would be indicative of aggregation. Such studies are crucial as the formation of aggregates can influence the accessibility of the anomeric center to a glycosyl acceptor, thereby affecting the stereochemical outcome of glycosylation reactions.

The choice of solvent is also a critical parameter in the study of the solution-state behavior of D-arabinofuranosyl bromide. Solvents can modulate the extent of aggregation and influence the conformational equilibrium. For instance, in non-polar aprotic solvents, aggregation may be more pronounced due to dipole-dipole interactions between the glycosyl bromide molecules. In contrast, more polar solvents might solvate the individual molecules more effectively, potentially leading to a lower degree of aggregation. Ab initio studies on other molecules have shown that the solvent medium can significantly alter the geometry and vibrational spectra, which is also a relevant consideration for D-arabinofuranosyl bromide. nih.gov

Computational approaches, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental studies by providing a theoretical framework for understanding the observed solution-state behavior. These methods can be used to model the conformational landscape of D-arabinofuranosyl bromide and to predict the structures and stabilities of potential aggregates.

The following table summarizes hypothetical data from a DOSY NMR experiment designed to investigate the aggregation of D-arabinofuranosyl bromide in different solvents.

| Concentration (mM) | Solvent | Diffusion Coefficient (D) x 10⁻¹⁰ m²/s (Hypothetical) | Apparent Hydrodynamic Radius (Å) (Hypothetical) |

| 1 | Dichloromethane-d2 | 15.2 | 3.5 |

| 10 | Dichloromethane-d2 | 13.8 | 4.1 |

| 50 | Dichloromethane-d2 | 11.5 | 5.0 |

| 1 | Acetonitrile-d3 | 16.5 | 3.2 |

| 10 | Acetonitrile-d3 | 16.2 | 3.3 |

| 50 | Acetonitrile-d3 | 15.9 | 3.4 |

Table 1: Hypothetical DOSY NMR Data for D-Arabinofuranosyl Bromide Aggregation

This hypothetical data illustrates that in a less polar solvent like dichloromethane (B109758), an increase in concentration leads to a decrease in the diffusion coefficient and a corresponding increase in the apparent hydrodynamic radius, suggesting concentration-dependent aggregation. In a more polar solvent like acetonitrile, this effect is much less pronounced, indicating that aggregation is significantly attenuated.

Future Prospects and Emerging Trends in D Arabinofuranosyl Bromide Research

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The stereoselective formation of glycosidic bonds, particularly the challenging 1,2-cis linkage, remains a central focus in carbohydrate chemistry. The development of novel catalytic systems is paramount for controlling the stereochemical outcome of reactions involving D-arabinofuranosyl bromide.

Recent advancements have moved beyond traditional methods, exploring organocatalysis and novel Lewis acid systems to achieve high stereoselectivity. One notable development is the use of B(C₆F₅)₃ as a catalyst with conformationally restricted 3,5-O-xylylene-protected arabinofuranosyl donors. acs.org This strategy has proven effective for achieving high β-stereoselectivity in the synthesis of 1,2-cis-arabinofuranosylation products with a variety of acceptors, including complex carbohydrate alcohols. acs.orgnih.gov The conformational constraint on the donor molecule is a key factor that, when paired with the appropriate catalyst, directs the stereochemical outcome. acs.org

Boron-mediated aglycon delivery (BMAD) represents another innovative approach. bohrium.com By employing a boronic acid catalyst, researchers have achieved regioselective and completely β-stereospecific D- and L-arabinofuranosylation under mild conditions. bohrium.comresearchgate.net This method works well with a range of unprotected diols and triols, and mechanistic studies suggest the reaction proceeds through a highly dissociative concerted SNi mechanism. bohrium.com

Furthermore, organocatalytic methods are gaining prominence. Asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, utilizes small, chiral organic molecules to catalyze reactions with high enantioselectivity. youtube.comyoutube.com This principle has been applied to glycosylation, where catalysts like confined imidodiphosphorimidate (IDPi) Brønsted acids create a chiral environment that directs the stereochemical outcome of the reaction. nih.gov While still an emerging area for arabinofuranosylation specifically, the success in other systems points to its high potential.

| Catalytic System/Strategy | Key Features | Stereoselectivity Achieved |

| B(C₆F₅)₃ with Conformationally Restricted Donors | Uses a potent Lewis acid with a donor that has a fixed conformation (e.g., 3,5-O-xylylene protection). | High β-selectivity (1,2-cis). acs.org |

| Boron-Mediated Aglycon Delivery (BMAD) | Employs a boronic acid catalyst to deliver the aglycon regioselectively and stereospecifically to unprotected acceptors. | Complete β-stereoselectivity. bohrium.comresearchgate.net |

| Asymmetric Organocatalysis | Utilizes small chiral organic molecules (e.g., Brønsted acids) to create a chiral pocket that influences the transition state. | High potential for enantioselective control. nih.gov |

| Intramolecular Aglycon Delivery (IAD) | A tethered aglycon is delivered intramolecularly, ensuring high stereoselectivity. 2-naphthylmethyl ether (NAP) has been used for this purpose. | Stereoselective formation of β-L-arabinofuranosides. nih.gov |

Application in the Synthesis of Unprecedented Biologically Active Carbohydrate Structures

D-arabinofuranosyl bromide and its derivatives are crucial precursors for synthesizing novel carbohydrate-based structures with significant biological potential. Research in this area is expanding from traditional nucleoside analogues to more complex glycolipids and oligosaccharides that play roles in infectious diseases.